Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Many pyrazole derivatives are known to have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Mode of Action
Without specific information, it’s difficult to describe the exact mode of action of this compound. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . It’s possible that the trifluoromethyl group in this compound could enhance its biological activity and increase its chemical or metabolic stability .
Biochemical Pathways
Many indole derivatives, which have a similar structure to pyrazoles, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The trifluoromethyl group is known to enhance biological activity and increase chemical or metabolic stability, which could potentially influence the pharmacokinetics of this compound .
Result of Action
Without specific studies, it’s difficult to describe the exact molecular and cellular effects of this compound’s action. Many pyrazole derivatives are known to have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Action Environment
The trifluoromethyl group is known to enhance biological activity and increase chemical or metabolic stability, which could potentially influence the compound’s action in different environments .
Biochemical Analysis
Biochemical Properties
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. The trifluoromethyl group in its structure enhances its ability to participate in radical trifluoromethylation reactions, which are crucial in the synthesis of pharmaceuticals and agrochemicals . This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, it can impact the expression of genes involved in oxidative stress responses, thereby affecting cellular metabolism and homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For example, it may inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system, resulting in increased levels of acetylcholine and enhanced neurotransmission. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . The compound can undergo oxidative metabolism, leading to the formation of metabolites that may have different biological activities. These metabolic transformations can affect the overall pharmacokinetics and pharmacodynamics of the compound, influencing its efficacy and safety profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound in different cellular compartments, influencing its biological activity. For example, the compound may be actively transported into cells by membrane transporters, leading to higher intracellular concentrations and enhanced therapeutic effects.
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes.
Preparation Methods
The synthesis of Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate typically involves the condensation of 4-trifluoromethylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a valuable tool in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: This compound also contains a trifluoromethyl group and a pyrazole ring, but it has a fused-ring structure that imparts different chemical and biological properties.
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide:
This compound stands out due to its unique combination of a pyrazole ring and a trifluoromethyl group, which confer enhanced stability and biological activity.
Properties
IUPAC Name |
ethyl 2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-21-13(20)12-8-11(18-19(12)2)9-4-6-10(7-5-9)14(15,16)17/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKGCYUXZNHKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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